1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core substituted with butoxybenzyl and tert-butylphenoxy groups
Preparation Methods
The synthesis of 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. The preparation methods include:
Synthetic Routes: The synthesis begins with the preparation of the benzimidazole core, followed by the introduction of the butoxybenzyl and tert-butylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the butoxybenzyl and tert-butylphenoxy groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions: The reactions often require catalysts, such as palladium or platinum, and are conducted under controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4-butoxybenzyl)-2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-bromo-4-tert-butylbenzene and tert-butylphenylboronic acid share structural similarities but differ in their functional groups and reactivity.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-2-[(4-tert-butylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-5-6-19-32-24-15-11-22(12-16-24)20-31-27-10-8-7-9-26(27)30-28(31)21-33-25-17-13-23(14-18-25)29(2,3)4/h7-18H,5-6,19-21H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKVDIHZLUEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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